molecular formula C14H15N5O4S2 B2780766 methyl 3-[(3-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propyl)sulfamoyl]thiophene-2-carboxylate CAS No. 1904189-28-1

methyl 3-[(3-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propyl)sulfamoyl]thiophene-2-carboxylate

Cat. No.: B2780766
CAS No.: 1904189-28-1
M. Wt: 381.43
InChI Key: CSKLHUXMUIQQDB-UHFFFAOYSA-N
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Description

Methyl 3-(N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)sulfamoyl)thiophene-2-carboxylate is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of the triazolo[1,5-a]pyrimidine moiety is particularly noteworthy, as it is known for its diverse biological activities.

Scientific Research Applications

Methyl 3-(N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)sulfamoyl)thiophene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of triazole and pyrimidine derivatives can vary widely depending on their specific structure and the biological system they interact with. For example, some triazole derivatives have been found to inhibit CDK2, a protein kinase that is a target for cancer treatment .

Future Directions

Given the wide range of biological activities exhibited by triazole and pyrimidine derivatives, there is significant potential for the development of new drugs and therapies based on these compounds . Future research may focus on synthesizing new derivatives and studying their properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[(3-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propyl)sulfamoyl]thiophene-2-carboxylate typically involves multiple steps, starting with the preparation of the triazolo[1,5-a]pyrimidine core. One common method involves the cyclization of enaminonitriles with benzohydrazides under microwave irradiation, which is a catalyst-free and eco-friendly approach

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)sulfamoyl)thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfamoyl group or the thiophene ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)sulfamoyl)thiophene-2-carboxylate is unique due to the combination of the triazolo[1,5-a]pyrimidine and thiophene-2-carboxylate moieties. This structural arrangement provides a distinct set of chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

methyl 3-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propylsulfamoyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O4S2/c1-23-13(20)12-11(4-6-24-12)25(21,22)18-5-2-3-10-7-15-14-16-9-17-19(14)8-10/h4,6-9,18H,2-3,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSKLHUXMUIQQDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)NCCCC2=CN3C(=NC=N3)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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